3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid
Overview
Description
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a propane-1-sulfonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable sulfonating agent. One common method includes the use of propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The intermediate products are purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure. The compound acts as an antagonist, blocking the receptor’s activity and leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on both alpha1-adrenergic receptors and serotonin receptors
Uniqueness
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid is unique due to its specific structural features, which confer distinct binding properties and pharmacokinetic profiles. Its combination of a piperazine ring with a sulfonic acid group makes it particularly effective in certain biochemical applications .
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-20-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-21(17,18)19/h2-3,5-6H,4,7-12H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZSRLMLXBKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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